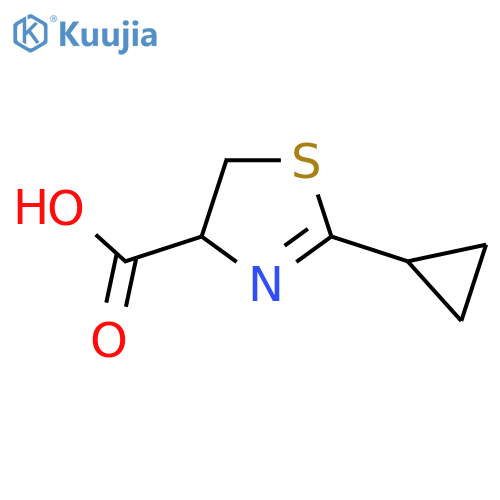Cas no 1052634-81-7 (2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid)

1052634-81-7 structure
商品名:2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylicacid
- 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
- EN300-718840
- SCHEMBL12101010
- 1052634-81-7
- AKOS004043292
- 4-Thiazolecarboxylic acid, 2-cyclopropyl-4,5-dihydro-
- 2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
-
- インチ: 1S/C7H9NO2S/c9-7(10)5-3-11-6(8-5)4-1-2-4/h4-5H,1-3H2,(H,9,10)
- InChIKey: YCFLERREGSMAGS-UHFFFAOYSA-N
- ほほえんだ: S1CC(C(=O)O)N=C1C1CC1
計算された属性
- せいみつぶんしりょう: 171.03539970g/mol
- どういたいしつりょう: 171.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 75Ų
じっけんとくせい
- 密度みつど: 1.68±0.1 g/cm3(Predicted)
- ふってん: 345.2±35.0 °C(Predicted)
- 酸性度係数(pKa): 1.37±0.40(Predicted)
2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-718840-1.0g |
2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
1052634-81-7 | 1g |
$0.0 | 2023-06-07 |
2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid 関連文献
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
1052634-81-7 (2-Cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid) 関連製品
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
